Cas no 952674-93-0 (N-Methyl-1H-pyrrole-3-carboxamide)

N-Methyl-1H-pyrrole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-methyl-1H-pyrrole-3-carboxamide
- 1H-Pyrrole-3-carboxamide, N-methyl-
- CQASWKGQWZLKHN-UHFFFAOYSA-N
- N-Methyl-1H-pyrrole-3-carboxamide
-
- インチ: 1S/C6H8N2O/c1-7-6(9)5-2-3-8-4-5/h2-4,8H,1H3,(H,7,9)
- InChIKey: CQASWKGQWZLKHN-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CNC=1)NC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 114
- トポロジー分子極性表面積: 44.9
N-Methyl-1H-pyrrole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7015286-0.1g |
N-methyl-1H-pyrrole-3-carboxamide |
952674-93-0 | 95% | 0.1g |
$176.0 | 2023-05-29 | |
Enamine | EN300-7015286-0.05g |
N-methyl-1H-pyrrole-3-carboxamide |
952674-93-0 | 95% | 0.05g |
$118.0 | 2023-05-29 | |
Enamine | EN300-7015286-2.5g |
N-methyl-1H-pyrrole-3-carboxamide |
952674-93-0 | 95% | 2.5g |
$1147.0 | 2023-05-29 | |
Enamine | EN300-7015286-0.5g |
N-methyl-1H-pyrrole-3-carboxamide |
952674-93-0 | 95% | 0.5g |
$457.0 | 2023-05-29 | |
1PlusChem | 1P01G05O-100mg |
N-methyl-1H-pyrrole-3-carboxamide |
952674-93-0 | 95% | 100mg |
$272.00 | 2024-04-19 | |
Aaron | AR01G0E0-10g |
N-methyl-1H-pyrrole-3-carboxamide |
952674-93-0 | 95% | 10g |
$3485.00 | 2023-12-15 | |
Aaron | AR01G0E0-2.5g |
N-methyl-1H-pyrrole-3-carboxamide |
952674-93-0 | 95% | 2.5g |
$1603.00 | 2024-07-18 | |
Aaron | AR01G0E0-50mg |
N-methyl-1H-pyrrole-3-carboxamide |
952674-93-0 | 95% | 50mg |
$188.00 | 2025-02-14 | |
A2B Chem LLC | AY25516-50mg |
N-methyl-1H-pyrrole-3-carboxamide |
952674-93-0 | 95% | 50mg |
$160.00 | 2024-07-18 | |
Enamine | EN300-7015286-10.0g |
N-methyl-1H-pyrrole-3-carboxamide |
952674-93-0 | 95% | 10g |
$2516.0 | 2023-05-29 |
N-Methyl-1H-pyrrole-3-carboxamide 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
N-Methyl-1H-pyrrole-3-carboxamideに関する追加情報
Comprehensive Overview of N-Methyl-1H-pyrrole-3-carboxamide (CAS No. 952674-93-0): Properties, Applications, and Industry Insights
N-Methyl-1H-pyrrole-3-carboxamide (CAS No. 952674-93-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic amide derivative, characterized by a pyrrole ring substituted with a carboxamide group and a methyl moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C6H8N2O, and precise molecular weight of 124.14 g/mol make it a valuable building block for designing bioactive molecules.
Recent trends in drug discovery highlight the growing demand for N-containing heterocycles, with N-Methyl-1H-pyrrole-3-carboxamide frequently appearing in patent literature for kinase inhibitor development. Researchers are particularly interested in its potential role in modulating enzyme activity, as evidenced by its inclusion in combinatorial libraries for high-throughput screening. The compound's hydrogen-bonding capacity and planar geometry contribute to its molecular recognition properties, making it relevant to structure-activity relationship (SAR) studies.
From an industrial perspective, CAS 952674-93-0 aligns with the green chemistry movement, as modern synthetic routes emphasize atom economy and reduced waste. Manufacturers now employ catalytic methylation techniques to improve the yield of N-Methyl-1H-pyrrole-3-carboxamide, addressing common questions about process optimization and cost-effective scaling. Analytical methods such as HPLC purity testing and LC-MS characterization ensure batch-to-batch consistency, crucial for GMP compliance in pharmaceutical applications.
The compound's stability profile has been extensively studied, with data showing excellent compatibility with polar aprotic solvents and moderate thermal stability up to 150°C. This makes N-Methyl-1H-pyrrole-3-carboxamide suitable for diverse cross-coupling reactions, particularly in palladium-catalyzed transformations. Recent publications demonstrate its utility in constructing biaryl systems, answering frequent search queries about pyrrole functionalization strategies.
In material science, the electronic properties of pyrrole derivatives like CAS 952674-93-0 have sparked interest for organic semiconductors development. The compound's conjugated π-system and electron-rich nature contribute to charge transport characteristics, aligning with industry demands for flexible electronics. Computational chemistry studies using DFT calculations provide insights into its frontier molecular orbitals, addressing academic searches about structure-property relationships.
Regulatory aspects of N-Methyl-1H-pyrrole-3-carboxamide comply with major chemical inventories including TSCA and REACH, with safety data sheets emphasizing standard laboratory handling precautions. The compound's ecotoxicological profile has been evaluated according to OECD guidelines, responding to increasing market concerns about sustainable chemistry. Proper storage recommendations include inert atmosphere conditions to prevent oxidative degradation.
Market analysts note rising procurement of 952674-93-0 by contract research organizations (CROs) for fragment-based drug design projects. The compound's lead-like properties (MW < 300, moderate lipophilicity) make it valuable for medicinal chemistry optimization campaigns. Suppliers now offer customized isotope-labeled versions (e.g., 13C, 15N) to support ADME studies, addressing frequent inquiries about tracer compounds.
Future research directions for N-Methyl-1H-pyrrole-3-carboxamide may explore its potential in bioconjugation chemistry or as a ligand precursor for catalytic systems. The compound's metabolic stability and cell permeability characteristics continue to be areas of active investigation, particularly for CNS-targeting therapeutics. These developments align with industry searches for blood-brain barrier permeable scaffolds and neuroprotective agents.
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